molecular formula C7H6BrNO3 B1211901 2-Hydroxy-5-nitrobenzyl bromide CAS No. 772-33-8

2-Hydroxy-5-nitrobenzyl bromide

Cat. No.: B1211901
CAS No.: 772-33-8
M. Wt: 232.03 g/mol
InChI Key: KFDPCYZHENQOBV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-5-nitrobenzyl bromide typically involves a multi-step process. One common method includes the nitration of 2-hydroxybenzyl bromide, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of anhydrous solvents like acetone or dioxane, and the reaction is maintained at a specific pH using methanolic sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Scientific Research Applications

Protein Modification

2-Hydroxy-5-nitrobenzyl bromide is mainly utilized for the selective modification of tryptophan residues in proteins. This modification can alter the properties and functions of proteins, making it a valuable tool in biochemical research.

  • Case Study: Bacteriorhodopsin
    • The compound was used to modify tryptophan residues in bacteriorhodopsin, a membrane protein from Halobacterium halobium. The study demonstrated that the reagent could successfully covalently attach to tryptophan, allowing researchers to probe the functional roles of these residues in protein activity and stability .

Enzyme Activity Regulation

Research has shown that this compound can influence enzyme activities by modifying specific amino acid residues.

  • Case Study: F1-ATPase
    • In studies involving bovine heart mitochondrial F1-ATPase, treatment with this reagent resulted in observable changes in catalytic properties. It was found to activate ATPase activity and enhance proton transport rates through mitochondrial membranes. This suggests that tryptophan residues may play a crucial role in the gating function of proton channels .

Affinity Capillary Electrophoresis

The compound has been employed in affinity capillary electrophoresis techniques to identify drug-binding sites on human serum albumin. By chemically modifying proteins with this compound, researchers were able to screen binding interactions effectively, providing insights into pharmacokinetics and drug design .

Comparison with Similar Compounds

Biological Activity

2-Hydroxy-5-nitrobenzyl bromide (HNB) is a compound with notable biological activity, particularly in biochemical research and therapeutic applications. This article explores its chemical properties, biological interactions, and applications in various fields, supported by data tables and relevant case studies.

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C₇H₆BrNO₃
  • Molecular Weight : 232.03 g/mol
  • Melting Point : 144-149 °C
  • Solubility : Soluble in chloroform (25 mg/mL) and other organic solvents
  • Functional Groups : Contains bromo and nitro groups, contributing to its reactivity and biological activity.

HNB is primarily known for its role in modifying tryptophan residues in proteins. This modification can affect the structure and function of proteins, making HNB a valuable tool in biochemical studies. The compound reacts with the indole side chain of tryptophan, which is crucial for enzyme active sites and protein-protein interactions .

Enzymatic Studies

HNB has been utilized in various enzymatic studies due to its ability to selectively modify proteins. One significant application is in the study of pertussis toxin's enzymatic activities, where HNB was shown to influence the ADP-ribosyltransferase activity associated with the S1 subunit of the toxin .

In a study focusing on Clostridium botulinum toxin, HNB was found to impact the biological activity of the toxin, suggesting potential therapeutic implications for managing botulism .

Immunotherapy Applications

Recent research indicates that HNB can be employed in immunotherapy, particularly in modifying peptides for cancer treatment. By altering tryptophan residues in tumor-associated peptides, HNB may enhance T-cell responses against cancer cells . This modification can potentially improve the efficacy of peptide-based vaccines by facilitating better presentation to immune cells.

Case Studies

  • Modification of Tryptophan Residues :
    • A study demonstrated that HNB effectively modifies tryptophan residues in bacteriorhodopsin, a membrane protein. This modification was crucial for understanding protein dynamics and interactions .
  • Botulinum Toxin Interaction :
    • Research investigating the effects of HNB on botulinum toxin highlighted its potential as a biochemical tool for studying toxin mechanisms and developing countermeasures against neurotoxicity .

Data Tables

PropertyValue
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
Melting Point144-149 °C
SolubilityChloroform (25 mg/mL)
ApplicationDescription
Enzymatic StudiesModifies active site residues
ImmunotherapyEnhances T-cell responses
Protein DynamicsInvestigates membrane protein interactions

Q & A

Basic Research Questions

Q. How does 2-hydroxy-5-nitrobenzyl bromide (HNB) selectively modify tryptophan residues in proteins?

HNB reacts with the indole ring of tryptophan under acidic conditions (pH 2.0–4.4) via electrophilic substitution, forming a covalent adduct. The reaction is pH-dependent, requiring protonation of the indole nitrogen to enhance reactivity. Specificity for tryptophan is achieved by exploiting its unique aromatic structure, though steric hindrance or burial within the protein can limit accessibility. Validation of modification involves measuring absorbance at 410 nm in 0.1 M NaOH, where the nitro group exhibits a distinct chromophoric response .

Q. What experimental conditions optimize HNB-mediated tryptophan modification?

  • pH : Acidic buffers (e.g., 0.1 M acetate, pH 4.4) are ideal to protonate tryptophan.
  • Solvent : Acetone or aqueous-organic mixtures enhance reagent solubility.
  • Denaturants : Use 6 M guanidine HCl or 8 M urea to expose buried tryptophan residues .
  • Reagent ratio : A 100–1,000-fold molar excess of HNB ensures complete modification . Post-reaction, dialysis or gel filtration (e.g., Bio-Gel P-10) removes unreacted HNB .

Q. How can researchers confirm the specificity of HNB for tryptophan?

Post-modification, acid hydrolysis (6 M HCl, 110°C, 24 h) followed by amino acid analysis confirms the absence of unmodified tryptophan and unchanged levels of other residues. For example, in ribonuclease T1, HNB modification exclusively targeted Trp-59 without altering adjacent residues like Glu-58 .

Advanced Research Questions

Q. How do conformational changes induced by HNB modification affect protein function?

Circular dichroism (CD) spectroscopy reveals structural perturbations. For carcinoembryonic antigen (CEA), HNB treatment in 6 M guanidine HCl abolished the β-sheet signature (negative peak at 215 nm), correlating with loss of antigenic activity. In contrast, native-like CD spectra were retained in the absence of denaturants, indicating that conformational disruption depends on solvent accessibility . Kinetic studies on cytochrome c modified with HNB showed altered redox behavior, with three distinct reduction phases (rate constants: 1.1 × 10⁵ M⁻¹s⁻¹, 1.25 × 10⁴ M⁻¹s⁻¹, and 0.25 s⁻¹), suggesting HNB-induced conformational rigidity impacts electron transfer .

Q. How can conflicting data on HNB reactivity in different protein systems be resolved?

Contradictions often arise from variable tryptophan accessibility. For example:

  • In ribonuclease T1, Trp-59 remained unreactive without urea, indicating burial within the protein core .
  • In methionyl-tRNA synthetase (MRS), HNB caused irreversible inhibition of ATP-pyrophosphate exchange but spared aminoacylation activity, suggesting site-specific modification . Resolution strategies :
  • Use site-directed mutagenesis to test accessibility.
  • Combine HNB with cross-linking agents (e.g., dimethyl sulfonium derivatives) for enhanced specificity .

Q. What methodologies quantify the functional impact of HNB modification on enzyme kinetics?

  • Stopped-flow kinetics : Measures rapid conformational changes (e.g., CO binding to HNB-modified cytochrome c revealed biphasic recombination: 2.4 × 10² M⁻¹s⁻¹ and 1.0 s⁻¹) .
  • Substrate-binding assays : For MRS, ATP-pyrophosphate exchange inhibition (IC₅₀) and methionine binding (Kd) are compared pre/post-modification .
  • Fluorescence quenching : Intrinsic Trp fluorescence loss correlates with HNB incorporation (e.g., in glutathione S-transferases) .

Q. Methodological Considerations Table

Parameter Optimal Conditions Key Techniques References
Tryptophan reactivitypH 4.4, 6 M guanidine HClAbsorbance at 410 nm (NaOH)
Conformational analysisCD spectroscopy (215 nm β-sheet signature)Far-UV CD, gel filtration
Functional validationStopped-flow kinetics, substrate bindingATP-pyrophosphate exchange, fluorescence

Properties

IUPAC Name

2-(bromomethyl)-4-nitrophenol
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InChI

InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDPCYZHENQOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
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DSSTOX Substance ID

DTXSID9061124
Record name Phenol, 2-(bromomethyl)-4-nitro-
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Molecular Weight

232.03 g/mol
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CAS No.

772-33-8
Record name 2-Hydroxy-5-nitrobenzyl bromide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
2-Hydroxy-5-nitrobenzyl bromide

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